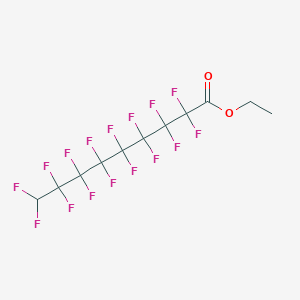

Ethyl 9H-perfluorononanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F16O2/c1-2-29-4(28)6(16,17)8(20,21)10(24,25)11(26,27)9(22,23)7(18,19)5(14,15)3(12)13/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSRZMSDVRJBEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371923 | |

| Record name | Ethyl 9H-perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799-47-9 | |

| Record name | Ethyl 9H-perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1799-47-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 9H-perfluorononanoate chemical properties and structure

An In-Depth Technical Guide to Ethyl 9H-perfluorononanoate: Properties, Structure, and Applications

Foreword

This compound stands as a significant molecule within the landscape of fluorinated compounds. Its unique structure, characterized by a long perfluorinated carbon chain terminated by a single hydrogen atom and an ethyl ester functional group, imparts a distinct set of chemical and physical properties. This guide, intended for researchers, chemists, and professionals in drug development and materials science, offers a comprehensive exploration of this compound. We will delve into its core chemical properties, structural attributes, spectroscopic signature, and practical applications, providing both foundational knowledge and field-proven insights to facilitate its effective use in research and development.

Molecular Structure and Core Physicochemical Properties

This compound, with the chemical formula C11H7F15O2, possesses a linear nine-carbon chain where fifteen of the seventeen possible hydrogen positions are substituted with fluorine atoms. This extensive fluorination is the primary determinant of its chemical behavior. The molecule is often described as an ethyl ester of 9H-perfluorononanoic acid. The terminal hydrogen on the omega-carbon (the 9th carbon) is a key structural feature, distinguishing it from fully perfluorinated analogues and offering a site for specific chemical reactivity.

The presence of the highly electronegative fluorine atoms creates a strong inductive effect, pulling electron density away from the carbon backbone. This results in a molecule with low polarizability and weak intermolecular forces, leading to properties such as a relatively low boiling point and surface tension compared to its non-fluorinated hydrocarbon counterparts. The ethyl ester group, however, introduces a polar region to the molecule, allowing for a degree of solubility in some organic solvents and providing a reactive handle for further chemical transformations.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 376-39-6 | |

| Molecular Formula | C11H7F15O2 | |

| Molecular Weight | 466.14 g/mol | |

| Boiling Point | 198-200 °C | |

| Density | 1.558 g/mL at 25 °C | |

| Refractive Index (nD20) | 1.321 | |

| Appearance | Colorless liquid |

Spectroscopic Characterization

The unique structure of this compound gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is relatively simple. It will show a characteristic triplet-quartet pattern for the ethyl group (a quartet for the -CH2- protons adjacent to the methyl group and a triplet for the terminal -CH3- protons). A key feature is the triplet of triplets corresponding to the single proton at the 9-position (-CHF2-CH2-), which is split by the adjacent difluoromethylene group and the methylene group.

-

¹⁹F NMR: The fluorine NMR spectrum is more complex due to the numerous fluorine atoms and their coupling with each other. It will display a series of multiplets corresponding to the different CF2 groups along the perfluorinated chain. The CF2 group at the 8-position, being adjacent to the CH proton, will show a distinct splitting pattern.

-

¹³C NMR: The carbon NMR will show signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the perfluorinated chain. The chemical shifts of the fluorinated carbons will be significantly influenced by the attached fluorine atoms.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands in the region of 1100-1300 cm⁻¹, which are characteristic of C-F stretching vibrations. A strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group will be observed around 1740-1760 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) at m/z 466.14. The fragmentation pattern will be characteristic of a perfluorinated compound, with common losses of CF2 and other fluorinated fragments.

Synthesis and Reactivity

General Synthesis Pathway

This compound is typically synthesized through the esterification of its corresponding carboxylic acid, 9H-perfluorononanoic acid. The reaction is generally carried out by reacting the acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Caption: Synthesis of this compound via Fischer esterification.

Key Reactivity Insights

The reactivity of this compound is centered around two main sites: the ethyl ester group and the terminal C-H bond.

-

Ester Group Reactions: The ester functionality can undergo typical reactions such as hydrolysis under acidic or basic conditions to yield 9H-perfluorononanoic acid and ethanol. It can also undergo transesterification with other alcohols.

-

Reactions at the 9-Position: The presence of the terminal hydrogen atom allows for reactions that are not possible with fully perfluorinated compounds. For example, it can be a precursor for the synthesis of other terminally functionalized perfluorinated molecules.

Applications in Research and Industry

The unique properties of this compound make it a valuable intermediate in the synthesis of a variety of specialty chemicals.

-

Synthesis of Fluorosurfactants: The perfluorinated chain provides hydrophobic and lipophobic properties, while the ester group can be modified to introduce a hydrophilic head, making it a precursor for surfactants used in coatings, fire-fighting foams, and electronics manufacturing.

-

Polymer Modification: It can be used to introduce perfluoroalkyl segments into polymers, thereby enhancing their thermal stability, chemical resistance, and surface properties (e.g., creating water and oil repellent surfaces).

-

Intermediate for Pharmaceuticals and Agrochemicals: The incorporation of fluorine atoms into bioactive molecules can significantly alter their metabolic stability, lipophilicity, and binding affinity. This compound can serve as a building block for introducing perfluorinated moieties into complex organic molecules.

Caption: Key application pathways for this compound.

Experimental Protocol: Hydrolysis to 9H-Perfluorononanoic Acid

This protocol describes a standard laboratory procedure for the basic hydrolysis of this compound.

Objective: To convert this compound to its corresponding carboxylic acid, 9H-perfluorononanoic acid.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Magnesium sulfate (MgSO4), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a known amount of this compound in ethanol.

-

Saponification: Prepare a solution of sodium hydroxide in a mixture of ethanol and water. Add this basic solution to the flask containing the ester.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol using a rotary evaporator.

-

Add deionized water to the residue and transfer the aqueous solution to a separatory funnel.

-

Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to a low pH (e.g., pH 1-2) by the slow addition of concentrated hydrochloric acid. The product, 9H-perfluorononanoic acid, should precipitate as a solid or oil.

-

-

Extraction and Isolation:

-

Extract the acidified aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude 9H-perfluorononanoic acid.

-

-

Purification: The crude product can be further purified by recrystallization or distillation under reduced pressure.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Store in a tightly closed container in a cool, dry place away from strong oxidizing agents. Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a versatile fluorinated building block with a unique combination of properties derived from its perfluorinated chain and reactive ester group. Its well-defined structure and predictable reactivity make it a valuable intermediate in the synthesis of a wide range of high-performance materials, including surfactants, polymers, and bioactive compounds. A thorough understanding of its chemical properties, spectroscopic characteristics, and safe handling procedures is essential for its effective utilization in both academic research and industrial applications.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

Introduction: The Significance of Ethyl 9H-perfluorononanoate

An In-Depth Technical Guide to the Synthesis and Purification of Ethyl 9H-perfluorononanoate

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS 1799-47-9) is a partially fluorinated ester, a member of the broad class of per- and polyfluoroalkyl substances (PFAS).[1][2] These compounds are characterized by their unique properties imparted by the strong carbon-fluorine bond, including high thermal stability and both hydrophobic and lipophobic characteristics.[3][4] Unlike its fully perfluorinated analogue, the "9H" designation indicates the presence of a hydrogen atom on the terminal carbon of the alkyl chain, which can subtly alter its chemical reactivity and environmental fate. This guide provides a comprehensive, scientifically grounded framework for the synthesis, purification, and characterization of this specialized fluorinated ester, moving beyond a simple recitation of steps to explain the fundamental principles that ensure success and reproducibility.

Part 1: Synthesis via Fischer-Speier Esterification

The most direct and atom-economical method for preparing this compound is the Fischer-Speier esterification.[5] This classic acid-catalyzed reaction establishes an equilibrium between a carboxylic acid and an alcohol to form an ester and water.[6][7]

Reaction Mechanism: An Electrophilic Acyl Substitution

The Fischer esterification is a reversible, multi-step process. Understanding the mechanism is critical to manipulating reaction conditions for optimal yield.[7]

-

Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the 9H-perfluorononanoic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[6][8]

-

Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate, an oxonium ion.[5]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton shuttle converts a hydroxyl group into a better leaving group (water).[7]

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.[6]

-

Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product, this compound.[8]

Experimental Protocol: Synthesis

This protocol is designed as a self-validating system. Each step is included to address a specific chemical challenge inherent in the esterification process.

Reagents & Equipment:

-

9H-Perfluorononanoic acid (C₉H₂F₁₆O₂)

-

Anhydrous Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reactant Charging: In a 250 mL round-bottom flask, combine 9H-perfluorononanoic acid (e.g., 0.10 mol) and an excess of anhydrous ethanol (e.g., 0.50 mol, 5 equivalents). The use of excess ethanol serves to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[5]

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (approx. 2-3% of the alcohol volume) down the reflux condenser. This exothermic addition should be done cautiously.[9]

-

Reflux: Heat the mixture to a gentle reflux (boiling point of ethanol, ~78 °C) using a heating mantle. Allow the reaction to proceed for 4-6 hours. The reflux setup prevents the loss of volatile reactants and products.[9]

-

Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to the separatory funnel. Swirl gently and vent frequently to release the CO₂ gas produced from the neutralization of the sulfuric acid and any unreacted carboxylic acid. Continue adding the bicarbonate solution until effervescence ceases. This step is critical for removing the acid catalyst, which could otherwise catalyze the reverse hydrolysis reaction.[9]

-

Aqueous Wash: Wash the organic layer with brine (saturated NaCl solution). This helps to remove the bulk of the water and any remaining water-soluble impurities.

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Swirl the flask until the liquid is clear and the drying agent no longer clumps.

-

Isolation: Decant or filter the dried solution to remove the drying agent. The resulting liquid is the crude this compound, ready for purification.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 2: Purification of this compound

Purification is essential to remove unreacted starting materials, byproducts, and residual solvent. For a volatile liquid ester like this, fractional distillation under reduced pressure is the most effective method.[10][11]

Rationale for Fractional Distillation

Fractional distillation separates components of a liquid mixture based on differences in their boiling points.[12] It is superior to simple distillation for separating liquids with close boiling points.[13] The process involves multiple vaporization-condensation cycles (theoretical plates) along a fractionating column, which progressively enriches the vapor with the more volatile component.[10] Given the high molecular weight of the product, performing the distillation under vacuum (reduced pressure) is recommended to lower the boiling point, preventing potential thermal decomposition.

Experimental Protocol: Purification

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed)

-

Distillation head with thermometer

-

Condenser

-

Receiving flask(s)

-

Vacuum pump and pressure gauge

-

Heating mantle

Step-by-Step Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus as shown in standard organic chemistry texts. Ensure all glass joints are properly sealed for vacuum application.

-

Charging the Flask: Transfer the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling.

-

Applying Vacuum: Slowly reduce the pressure in the system to the desired level (e.g., 15 mmHg). A stable vacuum is key to a stable boiling point.

-

Heating: Gently heat the distillation flask. Observe the temperature at the distillation head.

-

Fraction Collection:

-

Fore-run: Collect the first fraction that distills over. This will likely contain residual ethanol and other low-boiling impurities.

-

Main Fraction: As the temperature stabilizes at the boiling point of the desired product, switch to a new receiving flask. Collect the fraction that distills over this stable temperature range. The boiling point for ethyl perfluorononanoate (the fully fluorinated analogue) is reported as 84-85°C at 15 mmHg, which can serve as a useful estimate.[]

-

Final Fraction: Once the temperature begins to rise again or the distillation rate drops significantly, stop the distillation. The residue in the flask contains high-boiling impurities.

-

-

Characterization: The collected main fraction should be the purified this compound. Its purity should be confirmed using the analytical methods described below.

Purification Workflow Diagram

Caption: Workflow for the purification by fractional vacuum distillation.

Part 3: Purity Assessment and Characterization

Rigorous analytical validation is required to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.[15][16]

Analytical Methodologies

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity. The sample is vaporized and separated on a GC column. A pure sample should yield a single major peak. The mass spectrometer provides the mass-to-charge ratio of the compound, which can be used to confirm its molecular weight.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of the ethyl group (a triplet and a quartet) and the unique proton at the 9-position (a triplet of triplets).

-

¹³C NMR: Will show distinct signals for the carbonyl carbon, the ethyl carbons, and the carbons of the fluorinated chain.

-

¹⁹F NMR: Provides the most definitive structural confirmation, showing characteristic signals for the different fluorine environments along the perfluoroalkyl chain.

-

-

Infrared (IR) Spectroscopy: Will show a strong characteristic absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1735-1750 cm⁻¹.

Data Presentation: Expected Analytical Properties

| Property | Expected Value/Observation | Rationale / Reference |

| Molecular Formula | C₁₁H₆F₁₆O₂ | Based on chemical structure.[2] |

| Molecular Weight | 474.14 g/mol | Based on chemical structure.[2] |

| Appearance | Clear, colorless liquid | Typical for pure organic esters.[] |

| Boiling Point | Est. ~85 °C @ 15 mmHg | Extrapolated from similar compounds.[] |

| ¹H NMR | Signals for -OCH₂CH₃ and -CF₂H | Confirms ethyl ester and 9H- moiety. |

| IR Absorption | Strong peak at ~1740 cm⁻¹ | Characteristic C=O stretch for an ester. |

| GC Purity | > 98% | A single major peak indicates high purity.[] |

References

- Britannica. (2025, December 26). Per- and polyfluoroalkyl substance (PFAS).

- García-García, P., et al. (n.d.). Modern methods for the synthesis of perfluoroalkylated aromatics.

- García-García, P., et al. (2021).

- University of New South Wales. (n.d.).

- Maboya, W., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

- Gaballah, S., et al. (2020). Poly- and Perfluoroalkyl Substance (PFAS)

- Chromatography Today. (n.d.).

- Schaff, J. (1988). Fluorinated Esters: Synthesis and Identification.

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.

- Vernier. (n.d.).

- LCGC. (2024, October 17).

- Scribd. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Wikipedia. (n.d.).

- BOC Sciences. (n.d.).

- Wikipedia. (n.d.).

- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- ResearchGate. (2025, July 15). Purification method for [2-(perfluorooctyl)ethyl], [2-(perfluorodecyl)

- The Chemistry Blog. (n.d.).

- Santa Cruz Biotechnology, Inc. (n.d.).

- Ace Chemistry. (2014, February 16). Esters 4.

- The Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK!. YouTube.

- PubMed. (1995).

- ChemicalBook. (n.d.).

Sources

- 1. Per- and polyfluoroalkyl substance (PFAS) | Description, Chemistry, Uses, Health Effects, & Environmental Impacts | Britannica [britannica.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Modern methods for the synthesis of perfluoroalkylated aromatics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. vernier.com [vernier.com]

- 11. Fractional distillation - Wikipedia [en.wikipedia.org]

- 12. chemicals.co.uk [chemicals.co.uk]

- 13. scribd.com [scribd.com]

- 15. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

Spectroscopic data (NMR, MS, IR) of Ethyl 9H-perfluorononanoate

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 9H-perfluorononanoate

Introduction

This compound (CAS No: 1799-47-9) is a partially fluorinated ester with the linear formula CHF₂(CF₂)₇COOCH₂CH₃.[1] As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), its precise identification and characterization are of significant interest to researchers in environmental science, materials science, and drug development. The terminal difluoromethyl group (CHF₂) distinguishes it from fully perfluorinated analogues, introducing unique spectroscopic signatures that are critical for its unambiguous identification.

This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to elucidate the structure of this compound. The methodologies and interpretations presented herein are grounded in established principles and are designed to serve as a practical reference for scientists and professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Tool

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, and its utility is particularly pronounced for fluorinated compounds. The presence of ¹H, ¹³C, and ¹⁹F nuclei in this compound allows for a multi-faceted analysis that confirms connectivity and stereochemistry with high confidence.

Scientific Rationale for NMR Analysis

The choice to employ ¹H, ¹³C, and ¹⁹F NMR is strategic. ¹H NMR provides clear information about the ethyl ester and terminal CHF₂ moieties. ¹³C NMR maps the carbon backbone, with fluorine substitution causing significant and predictable downfield shifts and C-F spin-spin coupling. ¹⁹F NMR, with its wide chemical shift range and high sensitivity, is exceptionally effective at resolving the eight distinct fluorine environments in the perfluoroalkyl chain, making it an essential tool for confirming the compound's identity.[2][3]

Deuterated chloroform (CDCl₃) is a standard solvent choice due to its excellent solubilizing properties and minimal interference in ¹H NMR spectra. Tetramethylsilane (TMS) is used as the internal standard for ¹H and ¹³C NMR, providing a zero reference point.[4] For ¹⁹F NMR, an external or internal standard like fluorotrichloromethane (CFCl₃) is often used.[5]

¹H NMR Spectral Analysis

The ¹H NMR spectrum is characterized by three distinct signals corresponding to the three unique proton environments in the molecule.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -COOCH₂CH₃ | ~ 1.35 | Triplet (t) | J(H,H) ≈ 7.1 | 3H |

| -COOCH₂ CH₃ | ~ 4.30 | Quartet (q) | J(H,H) ≈ 7.1 | 2H |

| H CF₂- | ~ 6.10 | Triplet of Triplets (tt) | J(H,F) ≈ 51, J(H,F) ≈ 5 | 1H |

-

Causality Behind the Signals: The -CH₃ protons are split into a triplet by the two adjacent -CH₂- protons (n+1 rule). The -CH₂- protons are split into a quartet by the three neighboring -CH₃ protons.[4][6] The terminal CHF₂ proton exhibits the most complex splitting; it is strongly coupled to the two geminal fluorine atoms, resulting in a large doublet splitting (J ≈ 51 Hz). Each peak of this doublet is further split into a triplet by the two vicinal fluorine atoms on the adjacent -CF₂- group (J ≈ 5 Hz), resulting in a triplet of triplets.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals all 11 carbon atoms of the molecule. The highly electronegative fluorine atoms induce significant downfield shifts on the carbons of the alkyl chain and introduce characteristic C-F coupling.

| Signal Assignment | Chemical Shift (δ, ppm) | Notes |

| -COOCH₂CH₃ | ~ 14.0 | Standard alkyl carbon chemical shift. |

| -COOCH₂ CH₃ | ~ 62.5 | Carbon attached to oxygen, shifted downfield. |

| C F₂-(CF₂)₆-CHF₂ | ~ 108-120 | Multiple signals, complex due to C-F coupling. The signals are triplets due to coupling with two attached fluorine atoms. |

| -C F₂-COO- | ~ 108-120 | Shifted downfield due to proximity to the carbonyl group. |

| C HF₂- | ~ 113.5 | Appears as a triplet with a large ¹J(C,F) coupling constant. |

| -C OO- | ~ 158.5 | Carbonyl carbon, appears as a triplet due to coupling with the two fluorine atoms on the α-carbon. |

-

Expert Insight: The observation of multiple signals in the 108-120 ppm range, many appearing as triplets, is a hallmark of a perfluorinated carbon chain.[7] The symmetry of the molecule is low, meaning each of the eight fluorinated carbons is chemically distinct and should, in principle, produce a unique signal.[8]

¹⁹F NMR Spectral Analysis

¹⁹F NMR provides the most definitive fingerprint for this molecule. Each chemically non-equivalent fluorine environment gives rise to a distinct signal.

| Signal Assignment | Chemical Shift (δ, ppm, rel. to CFCl₃) | Multiplicity |

| -CF₂-CF₃ (if present) | ~ -81 | Triplet (Not present in this molecule, but used for reference) |

| -CF₂(CF₂)₅CF₂ CHF₂ | ~ -121 | Multiplet |

| -CF₂CF₂ (CF₂)₄CF₂CHF₂ | ~ -122 | Multiplet |

| -CF₂CF₂CF₂ (CF₂)₃CF₂CHF₂ | ~ -123 | Multiplet |

| -(CF₂)₃CF₂ (CF₂)₂CF₂CHF₂ | ~ -123.5 | Multiplet |

| -(CF₂)₄CF₂ CF₂CF₂CHF₂ | ~ -124 | Multiplet |

| -(CF₂)₅CF₂ CF₂CHF₂ | ~ -126 | Multiplet |

| -COOCF₂ - | ~ -128 | Triplet |

| -CF₂ H | ~ -138 | Doublet of triplets |

-

Trustworthiness of the Data: The chemical shifts are highly predictable. The -CF₂- group alpha to the ester is the most deshielded. The internal -CF₂- groups have similar chemical shifts around -122 to -124 ppm.[3] The terminal -CHF₂ group is the most shielded, appearing furthest upfield. Its signal is split into a large doublet by the geminal proton (J ≈ 51 Hz) and further into triplets by the adjacent -CF₂- group.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C spectra calibration (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

¹H NMR Acquisition: Acquire the spectrum with a 30° pulse width, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling, a 45° pulse width, a relaxation delay of 5 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.

-

¹⁹F NMR Acquisition: Acquire the spectrum with a 30° pulse width, a relaxation delay of 2 seconds, and 32 scans. Calibrate the chemical shift scale using an appropriate fluorine standard.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired FIDs using appropriate NMR software.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

Rationale for Ionization Method

Electron Impact (EI) ionization is a suitable method for a relatively volatile and stable molecule like this compound. It provides a clear molecular ion peak and rich fragmentation data that is highly reproducible and useful for library matching. Electrospray ionization (ESI) could also be used, particularly when coupled with liquid chromatography, and would typically show the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.[9]

Analysis of the Mass Spectrum and Fragmentation Pathway

The EI mass spectrum will provide the molecular weight and key structural fragments. The molecular weight of C₁₁H₆F₁₆O₂ is 474.14 g/mol .[1]

| m/z | Proposed Fragment Ion | Formula | Notes |

| 474 | [M]⁺ | [C₁₁H₆F₁₆O₂]⁺ | Molecular Ion |

| 429 | [M - OCH₂CH₃]⁺ | [C₉HF₁₆O]⁺ | Loss of the ethoxy radical. A common fragmentation for ethyl esters.[10][11] |

| 445 | [M - CH₂CH₃]⁺ | [C₉HF₁₆O₂]⁺ | Loss of the ethyl radical. |

| 69 | [CF₃]⁺ | [CF₃]⁺ | Common fragment in perfluorinated compounds. |

| 131 | [C₃F₅]⁺ | [C₃F₅]⁺ | Fragment from the perfluoroalkyl chain. |

-

Authoritative Grounding: The fragmentation of ethyl esters is well-documented. The primary cleavage events occur adjacent to the carbonyl group, leading to the loss of the alkoxy group (-OR) or the formation of an acylium ion ([R'CO]⁺).[10][11][12] For this molecule, the most significant initial fragmentations are the loss of the ethoxy radical (m/z 45) to form the acylium ion [CHF₂(CF₂)₇CO]⁺ at m/z 429, and subsequent losses of CF₂ units.

Diagram: Proposed MS Fragmentation Pathway

Caption: Key fragmentation pathway of this compound under EI-MS.

Experimental Protocol: Mass Spectrometry Analysis (GC-EI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent such as ethyl acetate or hexane.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer with an Electron Impact (EI) ion source.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 600.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid and definitive confirmation of the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Interpreting the IR Spectrum

The IR spectrum of this compound is dominated by intense absorptions from the C=O and C-F bonds.

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| ~ 2980 | Medium | C-H stretch (from ethyl and CHF₂ groups) |

| ~ 1765 | Strong, Sharp | C=O stretch (ester carbonyl)[5][13] |

| ~ 1300-1000 | Very Strong, Broad | C-F stretches (from the perfluoroalkyl chain)[14] |

| ~ 1200 | Strong | C-O stretch (ester)[15][16] |

-

Expertise in Interpretation: The carbonyl (C=O) stretch for a fluorinated ester is typically found at a higher wavenumber (>1750 cm⁻¹) compared to its non-fluorinated counterparts (~1735 cm⁻¹). This is due to the strong electron-withdrawing inductive effect of the perfluoroalkyl chain, which strengthens and shortens the C=O bond.[17] The region from 1300-1000 cm⁻¹ will show a series of very intense, overlapping absorption bands, which is a characteristic signature of C-F bonds and serves as a key identifier for perfluorinated compounds.[14]

Experimental Protocol: IR Spectrum Acquisition (FTIR-ATR)

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Application: Place one drop of the neat liquid sample directly onto the ATR crystal. If using transmission, place a drop between two NaCl or KBr salt plates.

-

Background Scan: Perform a background scan of the empty ATR crystal or salt plates to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

-

Spectrum Acquisition: Collect the sample spectrum over the range of 4000 to 400 cm⁻¹. Co-add at least 16 scans to achieve a good signal-to-noise ratio.

-

Data Processing: Perform baseline correction and peak picking using the spectrometer's software.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, MS, and IR provides a self-validating system for its structural confirmation. ¹H and ¹⁹F NMR precisely map the proton and fluorine environments, with the unique triplet of triplets for the CHF₂ proton being a key identifier. ¹³C NMR confirms the carbon backbone. Mass spectrometry establishes the correct molecular weight and reveals a fragmentation pattern consistent with an ethyl ester structure. Finally, IR spectroscopy confirms the presence of the critical ester carbonyl and C-F functional groups. Together, these techniques offer an unambiguous and robust characterization of the molecule, essential for any research or development application.

References

- Title: Supporting Information - The Royal Society of Chemistry. Source: The Royal Society of Chemistry.

- Title: Investigating the interaction between three perfluorinated carboxylic acids and the G protein-coupled estrogen receptor: spectroscopic analyses and computational simulations. Source: Analytical Methods (RSC Publishing).

- Title: Mass spectrometric isomer characterization of perfluorinated compounds in technical mixture, w

- Title: Mass Spectrometry - Fragmentation P

- Title: and polyfluoroalkyl substances in environmental samples using nuclear magnetic resonan. Source: ScienceDirect.

- Title: Fluorinated Esters: Synthesis and Identific

- Title: 1799-47-9 Cas No. | this compound.

- Title: ETHYL PERFLUORONONANO

- Title: Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Source: AZoM.

- Title: Table of Characteristic IR Absorptions.

- Title: mass spectra - fragmentation p

- Title: this compound, min 96%, 25 grams. Source: CP Lab Safety.

- Title: 12.8: Infrared Spectra of Some Common Functional Groups. Source: Chemistry LibreTexts.

- Title: interpreting C-13 NMR spectra. Source: Chemguide.

- Title: Ethyl 9h-perfluorononano

- Title: interpreting infra-red spectra. Source: Chemguide.

- Title: infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. Source: docbrown.info.

- Title: NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting p

- Title: mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. Source: docbrown.info.

- Title: 13-C NMR - How Many Signals. Source: Master Organic Chemistry.

- Title: Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Source: The Royal Society of Chemistry.

- Title: Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry). Source: Study Mind.

- Title: Infrared absorption spectra of N(CxF2x+1)3 , x = 2-5 perfluoroamines.

- Title: Infrared Spectroscopy. Source: Science Skool!.

- Title: 13.12: Characteristics of ¹³C NMR Spectroscopy. Source: Chemistry LibreTexts.

- Title: ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes. Source: docbrown.info.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. azom.com [azom.com]

- 4. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. rsc.org [rsc.org]

- 6. youtube.com [youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. studymind.co.uk [studymind.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. Science Skool - Infrared Spectroscopy [scienceskool.co.uk]

An In-Depth Technical Guide to the Physical Properties of Ethyl 9H-Perfluorononanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 9H-perfluorononanoate (CAS RN: 1799-47-9) is a fluorinated organic compound of significant interest in various fields, including materials science and as a potential component in advanced formulations.[1][2] Its unique properties, imparted by the extensive fluorination, distinguish it from its hydrocarbon analogs. This guide provides a detailed examination of the key physical properties of this compound, specifically its boiling point and solubility, offering insights for its application in research and development.

Molecular Structure and Properties

This compound possesses a chemical formula of C₁₁H₆F₁₆O₂ and a molecular weight of 474.14 g/mol .[1][3] The structure features a nine-carbon chain with a significant degree of fluorination, terminating in an ethyl ester group. The presence of a hydrogen atom at the ninth carbon ("9H") is a critical structural feature.

Boiling Point

The boiling point of a substance is a fundamental physical property that dictates its volatility and is crucial for purification, handling, and application processes. There is some variability in the reported boiling point of this compound in available literature, which may be attributable to different experimental conditions or measurement techniques.

A summary of the reported boiling points is presented in the table below:

| Boiling Point (°C) | Pressure | Source |

| 79.5 | Not Specified | [4] |

| 112 | Not Specified | [5] |

| 112 | 40 torr | [3] |

| 211.3 | 760 mmHg | [6] |

The significant variation in these values underscores the importance of verifying this property under specific experimental conditions. The value of 211.3°C at standard atmospheric pressure (760 mmHg) is likely the most representative for standard applications.[6] The lower reported boiling points may correspond to measurements under vacuum, a common practice for high-boiling-point compounds to prevent decomposition.

Solubility Profile

The solubility of a compound is a critical parameter for its use in formulations, reactions, and biological systems. While specific experimental data on the solubility of this compound is not extensively available in the public domain, its solubility characteristics can be inferred from the behavior of similar per- and polyfluoroalkyl substances (PFAS).

Generally, the high degree of fluorination in this compound is expected to confer both hydrophobic (water-repelling) and lipophobic (oil-repelling) properties. This suggests that its solubility in both aqueous and many non-polar organic solvents may be limited.

Expected Solubility:

-

Water: Very low to negligible solubility is anticipated due to the hydrophobic nature of the perfluorinated alkyl chain.

-

Organic Solvents: Solubility is likely to be higher in fluorinated solvents and some polar aprotic solvents. A study on the stability of various PFAS compounds utilized solvents such as methanol, acetonitrile, acetone, and dimethyl sulfoxide (DMSO) for preparing stock solutions, suggesting some degree of solubility in these media.[7][8][9] However, the same study noted that some perfluoroalkyl ether acids degraded in polar aprotic solvents like acetonitrile, acetone, and DMSO.[7][8][9]

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in various solvents, a systematic experimental approach is recommended. The following protocol outlines a general method for determining solubility.

Objective: To determine the solubility of this compound in a range of solvents at a specified temperature.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, hexane, and a fluorinated solvent)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) from each vial, ensuring no solid particles are transferred.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

-

Analyze the standard solutions and the supernatant samples using an appropriate analytical technique (GC-MS or HPLC) to determine the concentration of the dissolved this compound in the saturated solutions.

-

-

Calculation:

-

The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in g/L or mol/L).

-

Visualization of Experimental Workflow:

Sources

- 1. scbt.com [scbt.com]

- 2. 1799-47-9 | this compound - Fluoropharm [fluoropharm.com]

- 3. 1799-47-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. 1799-47-9 this compound [chemsigma.com]

- 5. Fluorinated compounds,CAS#:1799-47-9,9H-全氟壬酸乙酯,this compound [en.chemfish.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Studies of Ethyl 9H-perfluorononanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 9H-perfluorononanoate is a partially fluorinated ester that belongs to the vast family of per- and polyfluoroalkyl substances (PFAS). While extensive research exists for its fully fluorinated and acidic counterparts, this specific molecule remains largely unexplored in theoretical and experimental literature. This technical guide serves as a comprehensive resource for researchers and professionals by providing a robust theoretical framework for understanding and investigating the properties of this compound. By leveraging established knowledge of similar fluorinated compounds, this document outlines the expected molecular characteristics, proposes methodologies for its synthesis and computational analysis, and discusses its potential applications, particularly in the realm of drug discovery and materials science.

Introduction: The Significance of Partial Fluorination

The strategic incorporation of fluorine atoms into organic molecules has profound effects on their physicochemical and biological properties.[1][2] Perfluorinated compounds, where all possible carbon-hydrogen bonds are replaced with carbon-fluorine bonds, exhibit extreme chemical inertness, thermal stability, and unique surface properties. However, the persistence and potential toxicity of long-chain perfluorinated carboxylic acids (PFCAs) have raised significant environmental and health concerns.[3]

This compound, with its terminal hydrogen atom, represents a departure from full fluorination. This structural feature introduces a potential site for metabolic activity and alters the molecule's overall electronic profile and reactivity. Understanding these modifications is crucial for designing novel fluorinated molecules with desirable properties and improved safety profiles. This guide will delve into the theoretical underpinnings of this compound's behavior, providing a roadmap for future research.

Molecular Structure and Physicochemical Properties

This compound is an ester with a nine-carbon chain where sixteen hydrogen atoms have been substituted with fluorine, leaving one hydrogen on the terminal carbon.

| Property | Value | Source |

| Molecular Formula | C11H6F16O2 | [4][5][6] |

| Molecular Weight | 474.14 g/mol | [4][5][6] |

| CAS Number | 1799-47-9 | [4][5][6] |

| Structure | CH3CH2OC(=O)(CF2)7H | Inferred from name |

The presence of the highly electronegative fluorine atoms significantly influences the molecule's properties. The strong electron-withdrawing effect of the perfluorinated chain is expected to make the ester carbonyl group more electrophilic compared to its non-fluorinated analogs.[7][8]

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the esterification of 9H-perfluorononanoic acid with ethanol. This reaction can be catalyzed by a strong acid, such as sulfuric acid, or facilitated by coupling agents.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 1 equivalent of 9H-perfluorononanoic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: Slowly add a catalytic amount (e.g., 5 mol%) of concentrated sulfuric acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst and then with brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Caption: A typical workflow for the computational analysis of this compound using DFT.

Predicted Spectroscopic Data

-

¹H NMR: The spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The terminal -CF2H proton will likely appear as a triplet of triplets due to coupling with the adjacent fluorine atoms.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the perfluorinated chain. The chemical shifts of the fluorinated carbons will be significantly different from those of their hydrocarbon counterparts.

-

¹⁹F NMR: This will be the most informative spectrum, with multiple signals corresponding to the different chemical environments of the fluorine atoms along the chain.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ester group is expected around 1750-1770 cm⁻¹, shifted to a higher wavenumber due to the electron-withdrawing effect of the perfluoroalkyl chain. C-F stretching vibrations will appear in the region of 1100-1300 cm⁻¹.

Reactivity and Stability

The reactivity of this compound is largely dictated by the ester functional group and the C-H bond at the terminus of the fluorinated chain.

-

Hydrolysis: Like other esters, it can undergo hydrolysis under acidic or basic conditions to yield 9H-perfluorononanoic acid and ethanol. The rate of hydrolysis may be influenced by the steric hindrance of the bulky perfluoroalkyl group.

-

Thermal Decomposition: Theoretical studies on perfluorinated carboxylic acids suggest that their thermal decomposition proceeds via HF elimination. [3]A similar pathway might be less favorable for the ester, but decomposition could be initiated at the ester linkage or the C-H bond.

-

Reactivity of the C-H bond: The terminal C-H bond is the most likely site for radical abstraction or oxidation, offering a pathway for functionalization or degradation that is absent in fully perfluorinated analogues.

Potential Applications in Drug Development and Materials Science

The unique properties imparted by the partially fluorinated chain make this compound an interesting candidate for various applications.

Drug Discovery

The introduction of fluorine can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. [1][2][9]

-

Bioisosteric Replacement: The 9H-perfluorononyl group could serve as a bioisostere for other lipophilic groups in drug molecules, potentially improving pharmacokinetic profiles.

-

Metabolic Blocking: While the terminal C-H offers a site for metabolism, the surrounding fluorine atoms may sterically hinder enzymatic access, leading to a controlled rate of degradation compared to non-fluorinated analogues.

-

¹⁹F NMR Probe: The presence of multiple fluorine atoms allows for the use of ¹⁹F NMR spectroscopy to study drug-protein interactions and cellular uptake.

Caption: Logical relationships in the potential application of this compound in drug development.

Materials Science

Fluorinated compounds are widely used in the development of advanced materials with tailored surface properties.

-

Surfactants and Coatings: The amphiphilic nature of this molecule, with a polar ester head and a hydrophobic/oleophobic fluorinated tail, suggests potential as a surfactant or as a component in surface coatings to impart water and oil repellency.

-

Lubricants: The low intermolecular forces of fluorinated chains can lead to excellent lubricating properties, making it a candidate for specialized lubricants.

-

Polymers: It could be used as a monomer or an additive in the synthesis of fluorinated polymers with specific thermal and chemical resistance properties.

Conclusion and Future Directions

This compound represents an intriguing yet understudied molecule at the interface of partially and fully fluorinated compounds. This guide has provided a theoretical foundation for its study, outlining its expected properties, potential synthetic routes, and a framework for computational analysis. Future experimental work should focus on validating the proposed synthesis, characterizing the molecule using modern spectroscopic techniques, and exploring its reactivity. Such studies will be invaluable in unlocking the potential of this and similar partially fluorinated compounds in drug discovery, materials science, and beyond. The insights gained will contribute to the rational design of next-generation fluorinated molecules with enhanced performance and improved environmental and biological profiles.

References

-

CP Lab Safety. This compound, min 96%, 25 grams. [Link]

-

ResearchGate. Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. [Link]

-

Royal Society of Chemistry. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. [Link]

-

ResearchGate. Perfluoropolyether functional oligomers: Unusual reactivity in organic chemistry. [Link]

-

Royal Society of Chemistry. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. [Link]

-

Fluorine in drug discovery: Role, design and case studies. [Link]

-

ACS Publications. The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

-

PubMed. Formation of perfluorocarboxylic acids (PFCAs) from thermolysis of Teflon model compound. [Link]

-

Pharmaceutical Technology. Advances in Fluorination Chemistry for API Synthesis. [Link]

-

PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

-

PubChemLite. This compound (C11H6F16O2). [Link]

-

Global Substance Registration System. ETHYL PERFLUORONONANOATE. [Link]

-

ACS Publications. Production of Perfluorinated Carboxylic Acids (PFCAs) from the Biotransformation of Polyfluoroalkyl Phosphate Surfactants (PAPS): Exploring Routes of Human Contamination. [Link]

-

ACS Publications. The Properties and Reactions of Perfluorobutyrolactone. [Link]

-

ResearchGate. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. [Link]

-

CP Lab Safety. This compound, min 96%, 25 grams. [Link]

-

PubMed. Insights into PFAS environmental fate through computational chemistry: A review. [Link]

-

MDPI. Synthesis of 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate as a New Perfluorinated Ionic Monomer. [Link]

-

PubMed Central. Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. [Link]

-

ResearchGate. Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo-[1,2-c]pyrimidines. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scbt.com [scbt.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a "Forever Chemical": A Historical Perspective

An In-Depth Technical Guide to the Discovery and History of Perfluorinated Esters in Research

For the modern researcher, per- and polyfluoroalkyl substances (PFAS) represent a class of compounds with unparalleled chemical stability and unique surface-active properties. Within this vast family, perfluorinated esters have carved out a significant niche, serving as critical monomers for advanced polymers, functional additives, and, more recently, as subjects of intense environmental scrutiny. This guide provides a technical overview of their discovery, the evolution of their synthesis, and their multifaceted applications, offering field-proven insights for professionals in research and drug development.

The story of perfluorinated esters is intrinsically linked to the dawn of organofluorine chemistry. The field's inflection point arrived serendipitously in 1938 when Dr. Roy J. Plunkett at DuPont discovered polytetrafluoroethylene (PTFE), a remarkably inert and non-stick polymer that would be trademarked as Teflon in 1945.[1][2] This discovery catalyzed a revolution in materials science and spurred the development of industrial-scale methods for producing fluorochemicals.

Two manufacturing processes became the bedrock of the industry: electrochemical fluorination (ECF) and fluorotelomerization.[3][4] ECF, developed by Joseph H. Simons and acquired by 3M in 1945, allowed for the large-scale production of compounds like perfluorooctanesulfonyl fluoride (POSF), a key intermediate for numerous surfactants and polymers.[1][4] Telomerization, on the other hand, provided a pathway to create fluorotelomer alcohols (FTOHs), which are crucial building blocks for a wide array of functional PFAS derivatives, including esters.[4] These foundational manufacturing techniques created the chemical toolbox from which the synthesis and application of perfluorinated esters would emerge.

Core Synthetic Methodologies: From Lab Bench to Industrial Scale

The synthesis of perfluorinated esters is a nuanced field of organic chemistry, driven by the need to create tailored molecules for specific applications, such as monomers for proton exchange membranes or photopolymerization.[5][6] The high electronegativity of fluorine atoms significantly influences the reactivity of adjacent functional groups, necessitating specialized synthetic strategies.

Several key methodologies have proven effective:

-

Steglich Esterification: This method is particularly useful for synthesizing α,β-unsaturated esters, such as fluorinated maleates. It employs a mild coupling agent like dicyclohexylcarbodiimide (DCC) with a catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the reaction between a fluorinated alcohol and a carboxylic acid.[6] The primary advantage is its ability to proceed under gentle conditions, which minimizes the risk of isomerization or side reactions on sensitive double bonds.[6]

-

Wittig-Horner Reaction: This carbanion-based approach is effective for creating α,β-unsaturated perfluorinated sulfonic esters.[5] The reaction involves treating a phosphonate ester with a strong base (e.g., n-BuLi) to form a stabilized carbanion, which then reacts with a perfluorinated aldehyde to yield the desired unsaturated ester.[5]

-

Oxidative Heck Coupling: This organometallic cross-coupling reaction can be used to synthesize perfluorinated phosphonyl esters.[5] It typically involves a palladium catalyst (e.g., Pd(OAc)₂) to couple a perfluorinated aromatic compound with a vinyl phosphonate.[5]

-

Nucleophilic Substitution: This classic reaction can be used to prepare perfluorinated sulfonic esters by treating a perfluoroalkene with a sulfite salt, followed by esterification of the resulting sulfonate salt intermediate.[5]

The choice of synthetic route is dictated by the desired final structure, the stability of the starting materials, and the need to avoid unwanted side reactions.

Experimental Protocol: Steglich Esterification of a Fluorinated Alcohol

This protocol outlines a generalized procedure for the synthesis of a perfluorinated maleate ester.

Objective: To esterify a fluorinated alcohol with maleic acid using DCC and DMAP.

Materials:

-

Fluorinated alcohol (e.g., an oligo(hexafluoropropylene oxide))

-

Maleic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM) as solvent

Procedure:

-

Dissolve maleic acid (1.0 equivalent) and the fluorinated alcohol (2-4 equivalents) in anhydrous DCM in a round-bottomed flask under a nitrogen atmosphere.

-

Add DMAP (catalytic amount, ~0.1 equivalents) to the solution with stirring.

-

Cool the mixture in an ice bath to 0°C.

-

Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or ¹H NMR.

-

Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the reaction mixture to remove the DCU.

-

Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography to yield the pure perfluorinated maleate ester.

// Nodes R_F_OH [label="Fluorinated Alcohol\n(RF-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; MaleicAcid [label="Maleic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; DCC [label="DCC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DMAP [label="DMAP (Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; ActivatedEster [label="Activated\nO-acylisourea Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Perfluorinated\nMaleate Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; DCU [label="DCU (Byproduct)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges MaleicAcid -> ActivatedEster [label="+ DCC"]; ActivatedEster -> Product [label="+ RF-OH\n+ DMAP"]; ActivatedEster -> DCU [label="Proton Transfer"]; R_F_OH -> Product; DCC -> DCU; } dot Caption: Simplified workflow of Steglich Esterification for perfluorinated esters.

Applications in Research and Advanced Materials

The unique properties imparted by the fluorine atoms—high thermal and chemical stability, hydrophobicity, and oleophobicity—make perfluorinated esters highly valuable in various fields.[7][8]

| Application Area | Specific Use | Key Properties Utilized | References |

| Materials Science | Monomers for proton exchange membranes (PEMs) in fuel cells. | Introduction of acidic functionalities (sulfonic, phosphonic, carboxylic). | [5] |

| Precursors for photopolymerization of hydrophobic coatings. | α,β-unsaturation for UV-curing, hydrophobicity. | [6] | |

| High-performance materials. | Thermal stability, chemical inertness, dielectric properties. | [7] | |

| Industrial Fluids | Lubricants, heat carriers, hydraulic liquids. | High C-F and C-O bond strength, low intermolecular interaction. | [7] |

| Surfactants | Emulsifiers, wetting agents, leveling agents. | Amphiphilic nature, significant reduction of surface tension. | [4][9] |

| Environmental Science | Precursors to persistent PFAAs (Perfluoroalkyl Acids). | Degradation of ester functional groups in the environment. | [4] |

Their role as precursors to more well-known and persistent compounds like PFOA and PFOS is a critical area of current research.[4] Polyfluoroalkyl phosphate esters (PAPs), for example, have been identified as potential sources of human exposure to perfluorocarboxylic acids (PFCAs).[10][11]

Analytical Workflows for Detection and Characterization

The ubiquitous nature and low concentration of perfluorinated esters in environmental and biological samples necessitate highly sensitive and specific analytical methods. The gold standard for PFAS analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[12][13]

Standard Analytical Workflow:

-

Sample Collection & Preparation: Samples (e.g., water, food, sludge) are collected.[10][14]

-

Extraction: Solvent extraction (e.g., with acetonitrile) is used to isolate the analytes from the sample matrix.[14]

-

Cleanup/Fractionation: Solid-phase extraction (SPE) is a crucial step to remove interfering matrix components and to fractionate analytes. Weak anion-exchange (WAX) cartridges are commonly employed.[13][14]

-

LC Separation: The extract is injected into an HPLC or UHPLC system, where the different PFAS are separated based on their affinity for the stationary phase.

-

MS/MS Detection: The separated compounds are ionized (typically via electrospray ionization, ESI) and detected by a tandem mass spectrometer. This provides high selectivity and sensitivity for quantification at parts-per-trillion (ng/L) or parts-per-billion (ng/g) levels.[10][13]

Gas chromatography-mass spectrometry (GC-MS) is also used, particularly for more volatile or neutral PFAS, though it may require a derivatization step to convert non-volatile acids into more volatile esters.[12][13] For the discovery of novel and unknown perfluorinated compounds, high-resolution mass spectrometry (HRMS) techniques like Time-of-Flight (TOF) are increasingly employed.[15][16]

// Nodes Sample [label="1. Sample Collection\n(Water, Food, Soil)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="2. Solvent Extraction\n(e.g., Acetonitrile)", fillcolor="#F1F3F4", fontcolor="#202124"]; SPE [label="3. Solid-Phase Extraction (SPE)\n(e.g., WAX Cartridge)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LC [label="4. LC Separation\n(HPLC / UHPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; MS [label="5. MS/MS Detection\n(ESI, Triple Quadrupole)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="6. Data Analysis\n(Quantification & Identification)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Extraction; Extraction -> SPE [label="Cleanup & Concentration"]; SPE -> LC; LC -> MS [label="Ionization"]; MS -> Data; } dot Caption: Standard workflow for the analysis of perfluorinated compounds.

Future Outlook: Addressing the "Forever Chemical" Challenge

The history of perfluorinated esters has evolved from the pursuit of novel materials to a pressing environmental and public health challenge. While their unique properties remain valuable, their persistence and potential to degrade into highly stable perfluoroalkyl acids are areas of intense research.[8][17] Future research will undoubtedly focus on:

-

Developing biodegradable alternatives that retain the desired functionalities without long-term persistence.

-

Creating more efficient remediation technologies to remove and destroy these compounds from the environment.[18]

-

Expanding analytical capabilities to detect and identify the thousands of PFAS that may exist, moving beyond targeted analysis of legacy compounds.[16]

-

Understanding the full toxicological profile of emerging and short-chain PFAS, including esters and their degradation products.[19][20]

For researchers and drug development professionals, a deep understanding of the synthesis, application, and analytical chemistry of perfluorinated esters is crucial for both leveraging their unique properties and mitigating their potential risks.

References

- Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation. (2021).

- Bonneaud, C., et al. (2018). Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs)

- Improved analytical methods for perfluoroalkyl acids (PFAAs) and their precursors. (n.d.). Diva-portal.org.

- Recent developments in methods for analysis of perfluorinated persistent pollutants. (n.d.).

- Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. (n.d.).

- History and Use of Per- and Polyfluoroalkyl Substances (PFAS) found in the Environment. (n.d.). ITRC.

- Method development and evaluation for the determination of perfluoroalkyl and polyfluoroalkyl substances in multiple food matrices. (2022). Taylor & Francis Online.

- Process for preparing perfluorinated ethers. (2019). Arbeiten von Friedhelm Kluge.

- Analysis of Per- and Polyfluoroalkyl substances (PFAS). (2016). NEWMOA.

- Method for preparing fluorinated ester. (n.d.).

- Process for converting perfluorinated esters to perfluorinated acyl fluorides and/or ketones. (n.d.).

- Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS). (n.d.).

- Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods. (n.d.). MDPI.

- CHAPTER 2: Poly/Perfluorinated Alkyl Substances (PFASs) – Synthetic Methods, Properties and Applications. (2022). Royal Society of Chemistry.

- Polyfluorinated Compounds: Past, Present, and Future. (n.d.).

- Overview on the history of organofluorine chemistry from the viewpoint of m

- Per- and Polyfluoroalkyl Substances (PFAS): History, Current Concerns, and Future Outlook. (2025). Scilit.

- Per- and Polyfluoroalkyl Substances (PFAS): History, Current Concerns, and Future Outlook. (n.d.). MDPI.

- Uses of Perfluorinated Substances. (n.d.).

- Per- and Polyfluoroalkyl Substances (PFAS): History, Current Concerns, and Future Outlook. (2025). MDPI.

- The history of PFAS: From World War II to your Teflon pan. (2023). Manufacturing Dive.

- Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS). (n.d.).

- per- and polyfluoroalkyl substance (PFAS). (2025). Britannica.

- Essential Per- and Polyfluoroalkyl Substances (PFAS) in Our Society of the Future. (n.d.). MDPI.

- Rice scientists pioneer method to tackle 'forever chemicals'. (2025). Rice News.

- From Dawn to Now: The Evolution of PFAS Research Trends. (n.d.). MDPI.

- NIEHS-supported Researchers Focusing on PFAS. (n.d.). National Institute of Environmental Health Sciences.

- Researchers develop new approach to discover pervasive 'forever' chemicals known as PFAS. (2022).

- Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). (n.d.). National Institute of Environmental Health Sciences.

Sources

- 1. manufacturingdive.com [manufacturingdive.com]

- 2. Per- and polyfluoroalkyl substance (PFAS) | Description, Chemistry, Uses, Health Effects, & Environmental Impacts | Britannica [britannica.com]

- 3. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06354K [pubs.rsc.org]

- 7. sibran.ru [sibran.ru]

- 8. greenpeace.to [greenpeace.to]

- 9. mdpi.com [mdpi.com]

- 10. diva-portal.org [diva-portal.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Researchers develop new approach to discover pervasive ‘forever’ chemicals known as PFAS - Advanced mass spectrometry helps unravel complexity of PFAS chemistry [chemeurope.com]